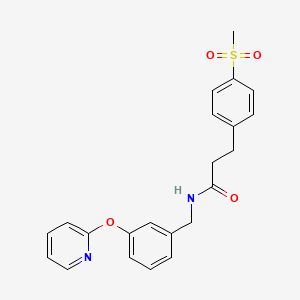

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Descripción

3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a propanamide derivative featuring two critical substituents: a 4-(methylsulfonyl)phenyl group at the terminal carbon of the propanamide backbone and a 3-(pyridin-2-yloxy)benzyl group attached to the amide nitrogen. The pyridin-2-yloxy substituent introduces a heteroaromatic component, which may facilitate hydrogen bonding or π-π stacking. Such structural motifs are common in medicinal chemistry, particularly in sulfonamide-based inhibitors or anti-inflammatory agents . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamide-linked propanamides) exhibit diverse bioactivities, including enzyme inhibition and antioxidant effects .

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-29(26,27)20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)28-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZPGEKIXKIPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(methylsulfonyl)phenyl derivative, followed by the introduction of the pyridin-2-yloxy group. The final step involves the formation of the amide bond through a coupling reaction between the benzylamine derivative and the propanoic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The aromatic rings and the amide bond can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex structure characterized by a propanamide backbone, a methylsulfonyl group, and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 492.6 g/mol. The presence of the methylsulfonyl group is known to enhance solubility and bioavailability, which are critical factors in drug design.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The methylsulfonyl group may contribute to this activity through mechanisms such as:

- Inhibition of angiogenesis : Compounds that interfere with blood vessel formation can restrict tumor growth.

- Induction of apoptosis : Promoting programmed cell death in cancer cells can reduce tumor size and spread.

Neurological Disorders

The pyridine component suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those modulating NMDA receptors, have been explored for their neuroprotective effects. The dual role of similar compounds as both antagonists and agonists at these receptors can be harnessed for:

- Neuroprotection : Protecting neurons from excitotoxicity associated with conditions like Alzheimer's disease.

- Cognitive enhancement : Modulating neurotransmitter release may improve cognitive functions in neurodegenerative diseases.

Case Studies

- In vitro Studies : Laboratory tests have demonstrated that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. These studies utilize assays such as MTT or cell counting to measure cytotoxicity.

- Animal Models : In vivo studies using rodent models have shown promising results in reducing tumor sizes when treated with sulfonamide derivatives. These studies often assess tumor volume reduction and overall survival rates.

- Clinical Trials : While specific trials on this compound may be limited, related compounds have entered clinical phases for evaluating efficacy against specific cancers and neurological conditions.

Structure-Activity Relationship (SAR) Studies

Further research should focus on SAR studies to optimize the pharmacological profile of the compound. By systematically modifying the structure, researchers can identify which functional groups enhance efficacy while minimizing toxicity.

Combination Therapies

Exploring the use of this compound in combination with existing therapies could yield synergistic effects, particularly in cancer treatment where multi-drug regimens are common.

Mechanistic Studies

Understanding the precise mechanisms by which this compound exerts its effects will be crucial for its development as a therapeutic agent. This includes elucidating its interactions at the molecular level with target proteins involved in disease pathways.

Mecanismo De Acción

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related propanamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Structural and Functional Group Analysis

Key Observations

Substituent Positioning and Electronic Effects: The pyridin-2-yloxy group in the target compound differs from pyridin-3-yl derivatives (e.g., compound in ), which may alter hydrogen-bonding interactions due to nitrogen orientation. Pyridin-2-yl derivatives often exhibit stronger binding to metalloenzymes (e.g., carbonic anhydrases) . The methylsulfonylphenyl group enhances polarity compared to analogs with sulfonamides (e.g., phenylethylamino sulfonyl in ). This group’s electron-withdrawing nature could increase metabolic stability but reduce membrane permeability.

Physicochemical Properties :

- Melting points vary significantly: compounds with rigid heterocycles (e.g., dioxoisoindolinyl in ) exhibit higher melting points (83°C), while flexible alkyl chains (e.g., compound in ) melt at 126–127°C. The target compound’s melting point is unreported but likely influenced by its balance of polar (SO₂CH₃) and aromatic (pyridin-2-yloxy) groups.

- Molecular weights range from 394.49 () to 493.53 (), with the target compound (410.07) falling in the mid-range, suggesting moderate solubility in polar solvents.

Synthetic Strategies: The target compound likely involves amide coupling between 3-(4-(methylsulfonyl)phenyl)propanoic acid and 3-(pyridin-2-yloxy)benzylamine, using activating agents like HATU or EDC . Analogs in and employ sulfonylation or nucleophilic aromatic substitution to introduce sulfamoyl/thiazolyl groups, suggesting similar routes for modifying the target’s benzyl substituent.

Q & A

Q. How are discrepancies in reported biological activities reconciled?

- Resolution Strategies :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.